![molecular formula C17H17ClN2O2 B4665269 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide
Overview
Description
3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, commonly known as C646, is a small molecule inhibitor that targets histone acetyltransferases (HATs) and is widely used in scientific research. It was first synthesized in 2009 and has since been extensively studied for its potential applications in cancer research and epigenetics.
Mechanism of Action
C646 works by binding to the catalytic domain of 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide and preventing them from adding acetyl groups to histones. This leads to alterations in gene expression and chromatin structure, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
Studies have shown that C646 can induce apoptosis (cell death) in cancer cells by inhibiting the activity of 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide. It has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, C646 has been found to inhibit the growth and metastasis of certain types of cancer cells in animal models.
Advantages and Limitations for Lab Experiments
One advantage of C646 is its specificity for 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, which allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, C646 has relatively low potency compared to other HAT inhibitors, which can limit its effectiveness in certain experiments. Additionally, C646 has poor solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several potential future directions for research involving C646. One area of interest is its potential as a therapeutic agent for cancer and other diseases. By targeting 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, C646 could potentially disrupt the aberrant gene expression that drives cancer growth and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of C646 and its potential applications in various fields of study.
Scientific Research Applications
C646 is primarily used as a research tool to study the role of 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide in various biological processes. 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide are enzymes that add acetyl groups to histones, which play a crucial role in gene expression and chromatin remodeling. By inhibiting 3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide, C646 can help researchers understand the mechanisms underlying these processes and potentially identify new therapeutic targets for diseases such as cancer.
properties
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-20(2)17(22)13-4-3-5-15(11-13)19-16(21)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWBDQNANCBAAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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